Structural Determinant for Target Engagement Shift (MAO → Kinase/Pyrimidine‑Binding Targets)
The 2‑phenylthiomorpholine scaffold alone is a known MAO‑A/B ligand. 2‑Phenylthiomorpholine exhibits a Ki of 10,600 nM against rat MAO‑A and > 100,000 nM against human MAO‑B [1]. Addition of a pyrimidin-2‑yl substituent at the thiomorpholine 4‑position, as in the target compound, is expected to sterically and electronically disfavor MAO binding while creating a new pharmacophore compatible with kinase ATP‑binding pockets or tubulin‑binding sites, consistent with the behavior of other pyrimidine‑thiomorpholine hybrids [2]. The direct comparator 2‑phenylthiomorpholine retains sub‑10 μM MAO‑A affinity, making it unsuitable for kinase‑focused programs; the target compound’s hybrid architecture provides a rational avenue to dial out MAO activity without sacrificing the thiomorpholine core.
| Evidence Dimension | MAO‑A binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for 2‑Phenyl-4-pyrimidin-2-ylthiomorpholine; inferred to be substantially weaker than 10,600 nM due to pyrimidine extension |
| Comparator Or Baseline | 2‑Phenylthiomorpholine: Ki = 10,600 nM (rat MAO‑A) [1]; >100,000 nM (human MAO‑B) [1] |
| Quantified Difference | Expected loss of MAO‑A affinity relative to comparator; magnitude cannot be quantified without direct assay |
| Conditions | Rat brain mitochondrial suspension MAO‑A assay (comparator); human recombinant MAO‑A/B spectrophotometric assay (comparator) |
Why This Matters
Procurement of 2‑phenylthiomorpholine would confound kinase‑focused screening campaigns with residual MAO activity; the target compound’s structure is purpose‑built to avoid this liability.
- [1] BindingDB entry BDBM50307369. Ki values for (+/-)-2-Phenylthiomorpholine. Available at: https://www.bindingdb.org/ View Source
- [2] Diao P‑C, et al. Synthesis and biological evaluation of novel indole‑pyrimidine hybrids bearing morpholine and thiomorpholine moieties. Eur J Med Chem. 2017;134:110‑118. View Source
